3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone is a synthetic organic compound with the molecular formula . It is characterized by its unique structure, which includes both chloro and fluorine substituents on the aromatic rings. This compound is primarily used in chemical research and has potential applications in various scientific fields due to its distinctive properties.
The compound is cataloged in various chemical databases, including PubChem, where it is identified by the Compound ID 24726585. It is available from several chemical suppliers for research purposes.
3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone falls under the category of ketones and is classified as an aromatic compound due to its phenyl groups. Its structural complexity makes it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone can be achieved through several methods, primarily involving nucleophilic substitution reactions and carbonyl chemistry. One common approach involves the reaction between 3-chloro-5-fluorobenzoyl chloride and difluoropropiophenone derivatives.
The molecular structure of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone features:
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)F
3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone can undergo various chemical reactions:
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor activities. The presence of halogen atoms can enhance lipophilicity and alter binding affinities, making it a candidate for further pharmacological studies.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: